Product packaging for 2-(4-Cyano-1H-indol-3-yl)acetic acid(Cat. No.:CAS No. 1346597-89-4)

2-(4-Cyano-1H-indol-3-yl)acetic acid

Cat. No.: B585851
CAS No.: 1346597-89-4
M. Wt: 200.197
InChI Key: ZSSNFXKPLODXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Cyano-1H-indol-3-yl)acetic acid (CAS 1346597-89-4) is a high-purity chemical building block of significant interest in scientific research. With the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol, this compound is a functionalized derivative of indole-3-acetic acid (IAA) . IAA is the most well-known, naturally occurring auxin plant hormone, critically involved in processes such as cell elongation, cell division, and the coordination of plant growth and development . The introduction of a cyano group at the 4-position of the indole ring creates a valuable analog for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore auxin signaling pathways and investigate the mechanisms of plant growth regulation. Beyond plant physiology, this molecule serves as a key synthetic intermediate for the development of more complex organic compounds, including potential pharmaceuticals and agrochemicals. It is supplied with a minimum purity of 98% and should be stored at room temperature. This product is intended for Research Use Only and is strictly for laboratory, research, or industrial applications. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B585851 2-(4-Cyano-1H-indol-3-yl)acetic acid CAS No. 1346597-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyano-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSNFXKPLODXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 4 Cyano 1h Indol 3 Yl Acetic Acid

Retrosynthetic Analysis of 2-(4-Cyano-1H-indol-3-yl)acetic acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C2-C3 bond of the indole (B1671886) ring and the bond connecting the acetic acid side chain to the C3 position.

Disconnection of the Acetic Acid Side Chain:

The most straightforward retrosynthetic step involves the disconnection of the acetic acid moiety from the indole ring. This leads back to a 4-cyanoindole (B94445) core and a two-carbon synthon that can be introduced through various C-C bond-forming reactions. This approach is advantageous as it allows for the synthesis and purification of the 4-cyanoindole scaffold first, followed by the introduction of the side chain.

Disconnection within the Indole Ring:

Alternatively, a more complex retrosynthesis involves breaking the bonds of the indole ring itself. This would typically follow the logic of established indole syntheses like the Fischer, Bischler-Möhlau, or Japp-Klingemann reactions. In this scenario, the precursors would be appropriately substituted anilines and carbonyl compounds that already contain the necessary cyano and acetic acid functionalities, or precursors to them.

Precursor Synthesis and Functionalization Strategies for the 4-Cyanoindole Moiety

Approaches to 4-Cyanoindole Core Synthesis

The construction of the 4-cyanoindole skeleton can be achieved through several named reactions in organic chemistry.

Fischer Indole Synthesis: This is a widely used method for indole synthesis that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of a 4-cyanoindole derivative, one could start with (3-cyanophenyl)hydrazine and a suitable carbonyl compound that would lead to the desired substitution pattern. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. wikipedia.orgnumberanalytics.com

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) in the presence of an acid catalyst. wikipedia.orgwikipedia.orgresearchgate.net To synthesize a 4-cyanoindole derivative, one might use 3-amino-benzonitrile as the aniline component. However, this reaction is known for sometimes harsh conditions and potential regioselectivity issues. wikipedia.orgwikipedia.org

Japp-Klingemann Reaction: This reaction can be utilized to prepare the necessary phenylhydrazone precursor for the Fischer indole synthesis. nih.gov It involves the coupling of a diazonium salt with a β-keto acid or ester, followed by decarboxylation.

Recent advancements have also introduced milder and more efficient methods for indole synthesis, including palladium-catalyzed cross-coupling reactions. wikipedia.org

Introduction of the Acetic Acid Side Chain

Once the 4-cyanoindole core is obtained, the next crucial step is the introduction of the acetic acid side chain at the C3 position. The C3 position of indole is electron-rich and susceptible to electrophilic substitution.

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 4-cyanoindole), formaldehyde, and a secondary amine to form a gramine-type intermediate. wikipedia.orglibretexts.org This intermediate can then be displaced by a nucleophile, such as cyanide, which can be subsequently hydrolyzed to the acetic acid.

Alkylation with Ethyl Bromoacetate (B1195939): Direct alkylation of the 4-cyanoindole with a reagent like ethyl bromoacetate can introduce the acetate (B1210297) group. sigmaaldrich.comatamanchemicals.com This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, which can then direct alkylation to the C3 position. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Vilsmeier-Haack Formylation followed by Wittig Reaction: Another approach involves the formylation of 4-cyanoindole at the C3 position using the Vilsmeier-Haack reagent (POCl₃/DMF). The resulting indole-3-carboxaldehyde (B46971) can then undergo a Wittig reaction with a suitable phosphorus ylide to form a cinnamic acid derivative, which can be reduced to the acetic acid side chain.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the final molecule in a more convergent manner, often by forming the indole ring with the acetic acid side chain or its precursor already in place.

Condensation Reactions in this compound Synthesis

A plausible direct route involves the condensation of 4-cyanoindole with glyoxylic acid. This reaction is analogous to the synthesis of indole-3-acetic acid from indole and glycolic acid under high temperature and basic conditions. wikipedia.orgorgsyn.orgsciencemadness.org The reaction would directly install the acetic acid moiety at the C3 position of the 4-cyanoindole.

Another approach is the cyanoacetylation of indole. The reaction of indole with cyanoacetic acid in the presence of acetic anhydride (B1165640) can yield 3-cyanoacetylindole. researchgate.net This intermediate could then potentially be hydrolyzed and decarboxylated to afford the desired product.

Multicomponent Reaction Strategies for Indole-Acetic Acid Derivatives

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. researchgate.net While a specific MCR for this compound is not prominently described, general MCRs for the synthesis of indole derivatives could be adapted. researchgate.net For instance, a one-pot reaction involving a substituted aniline, a carbonyl compound containing a masked acetic acid function, and a source of the cyano group could potentially be developed.

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The optimization of the synthesis of this compound hinges on the careful selection of catalytic systems and reaction conditions for each key transformation. This section details the catalytic approaches for the functionalization of the 4-cyanoindole intermediate.

Transition Metal Catalysis in 4-Cyanoindole Functionalization

Transition metal catalysis, particularly with palladium, is a cornerstone in the synthesis of this compound, primarily in the crucial step of introducing the cyano group at the C4 position of the indole ring.

The synthesis of the 4-cyanoindole precursor is typically achieved through the palladium-catalyzed cyanation of a 4-haloindole, such as 4-bromoindole (B15604). The Fischer indole synthesis is a classic and versatile method for preparing the initial 4-bromoindole from 4-bromophenylhydrazine and a suitable carbonyl compound. wikipedia.orgbyjus.comnih.gov

Once 4-bromoindole is obtained, the cyanation reaction is carried out using a palladium catalyst. Various palladium sources and ligands have been shown to be effective for the cyanation of aryl halides. nih.gov For instance, catalyst systems like palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand, or pre-formed palladium complexes can be employed. The cyanide source is also a critical parameter, with reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being commonly used as they are less toxic than alkali metal cyanides. thieme-connect.denih.govacs.org The reaction is typically performed in a high-boiling aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures. nih.govthieme-connect.de

The subsequent functionalization of the C3 position of 4-cyanoindole to introduce the acetic acid side chain can also be facilitated by transition metal catalysis. One approach is the Friedel-Crafts acylation with chloroacetyl chloride. While this reaction is often promoted by Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) niscpr.res.innumberanalytics.comorganic-chemistry.org, transition metal catalysts can also be employed for similar transformations. The resulting 2-chloro-1-(4-cyano-1H-indol-3-yl)ethan-1-one would then undergo reduction. Various reducing agents can be used for the reduction of the ketone and/or the chloro group, potentially including catalytic hydrogenation with a palladium catalyst.

Below is a table summarizing typical conditions for the palladium-catalyzed cyanation of a bromo-heterocycle, which can be adapted for the synthesis of 4-cyanoindole.

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]·3H₂ODMAc120Good to Excellent nih.gov
Pd₂(dba)₃ / DPPFZn(CN)₂DMF120Good thieme-connect.de
Pd(OAc)₂K₄[Fe(CN)₆]DMF130Moderate to Good nih.gov
Palladium Pre-catalystZn(CN)₂THF/H₂Ort - 40High acs.org

This table presents generalized conditions from literature for cyanation of aryl halides and should be optimized for the specific substrate.

Organic Catalysis and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, including the use of organocatalysis and greener reaction media. organic-chemistry.org

For the synthesis of indole derivatives, green chemistry principles have been applied, for instance, by using microwave irradiation to accelerate reactions and reduce energy consumption. The use of water as a solvent or solvent-free reaction conditions are also key aspects of green synthetic strategies for indoles.

In the context of synthesizing this compound, organocatalysis can play a role, particularly in the stereoselective synthesis of chiral analogs (see section 2.5). For the main synthetic route, while the core transformations often rely on metal catalysts, the workup and purification steps can be designed to be more environmentally benign by minimizing the use of hazardous organic solvents.

The Friedel-Crafts acylation step, traditionally reliant on stoichiometric amounts of strong Lewis acids which generate significant waste, has seen the development of greener alternatives. Catalytic amounts of solid acid catalysts, such as modified clays (B1170129) (e.g., Fe-modified montmorillonite (B579905) K10), can be used, which are often recyclable and easier to handle. niscpr.res.in

Stereoselective Synthesis of Chiral Analogs (if applicable)

The target molecule, this compound, is achiral. However, the synthesis of chiral analogs, for instance, those bearing a substituent at the α-position of the acetic acid side chain, is of significant interest in medicinal chemistry. Organocatalysis offers a powerful tool for the enantioselective synthesis of such chiral indole derivatives.

A prominent strategy for introducing a chiral center at the C3-side chain of an indole is through the organocatalytic enantioselective Friedel-Crafts alkylation. This reaction typically involves the activation of an α,β-unsaturated aldehyde or ketone by a chiral amine catalyst to form a transient chiral iminium ion. This iminium ion then reacts with the nucleophilic indole at the C3 position in a highly stereocontrolled manner.

For example, a chiral secondary amine catalyst, such as a derivative of proline or a MacMillan catalyst, can be used to catalyze the conjugate addition of 4-cyanoindole to an α,β-unsaturated aldehyde. princeton.edunih.govnih.gov Subsequent oxidation of the resulting aldehyde would furnish the corresponding chiral carboxylic acid analog of this compound.

The table below outlines a general approach for the organocatalytic enantioselective Friedel-Crafts alkylation of indoles.

CatalystElectrophileSolventTemperature (°C)Enantiomeric Excess (ee %)Reference
Chiral Imidazolidinoneα,β-Unsaturated AldehydeVarious-20 to rtHigh princeton.edunih.gov
Diphenylprolinol Etherα,β-Unsaturated AldehydeVarious-20 to rtHigh nih.gov

This table provides a general overview of organocatalytic methods for indole alkylation that could be adapted for the synthesis of chiral analogs of the target compound.

Derivatization and Structural Modification of 2 4 Cyano 1h Indol 3 Yl Acetic Acid

Synthesis of Ester Derivatives

The carboxylic acid moiety of 2-(4-Cyano-1H-indol-3-yl)acetic acid is readily converted to its corresponding esters through various standard esterification protocols. These reactions are fundamental for protecting the carboxylic acid during subsequent modifications at other positions or for modulating the compound's lipophilicity and pharmacokinetic profile.

One of the most common methods is acid-catalyzed esterification, also known as Fischer esterification. This involves reacting the carboxylic acid with an excess of a chosen alcohol (e.g., methanol, ethanol, propanol) in the presence of a catalytic amount of a strong acid. Typical catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product, often with concurrent removal of water google.com.

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Alternatively, alkylation of the carboxylate salt with an appropriate alkyl halide provides another route to the ester derivatives. For instance, the synthesis of esters of the related 4-chloroindole-3-acetic acid has been successfully demonstrated, highlighting the applicability of these methods to the indole-3-acetic acid framework nih.gov.

Table 1: Representative Ester Derivatives of this compound

Derivative Name Alcohol Reagent
Methyl 2-(4-cyano-1H-indol-3-yl)acetate Methanol
Ethyl 2-(4-cyano-1H-indol-3-yl)acetate Ethanol
Propyl 2-(4-cyano-1H-indol-3-yl)acetate Propan-1-ol
Isopropyl 2-(4-cyano-1H-indol-3-yl)acetate Propan-2-ol
Benzyl (B1604629) 2-(4-cyano-1H-indol-3-yl)acetate Benzyl alcohol

Amidation and Peptide Coupling Reactions

The synthesis of amide derivatives from this compound is a key transformation for building more complex molecules, including peptide-like structures. These reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids towards amines under neutral conditions, the carboxyl group must first be activated.

A wide variety of modern coupling reagents are available to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemistry when chiral amines are used. chemrio.com Commonly used reagents fall into several classes, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). chemrio.comnih.gov The reaction typically involves mixing the carboxylic acid, the amine, the coupling reagent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). unmc.edu Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be included to improve efficiency and suppress racemization. unmc.edu

This methodology allows for the coupling of this compound with a diverse range of amines, from simple alkylamines to amino acid esters and more complex amine-containing fragments.

Table 2: Representative Amide Derivatives of this compound

Derivative Name Amine Reagent
2-(4-Cyano-1H-indol-3-yl)acetamide Ammonia (B1221849)
2-(4-Cyano-1H-indol-3-yl)-N-methylacetamide Methylamine
2-(4-Cyano-1H-indol-3-yl)-N-phenylacetamide Aniline (B41778)
2-(4-Cyano-1H-indol-3-yl)-1-(piperidin-1-yl)ethan-1-one Piperidine
Methyl (2-(4-cyano-1H-indol-3-yl)acetyl)glycinate Glycine methyl ester

Modifications at the Indole (B1671886) Nitrogen (N1-Substitution)

The nitrogen atom of the indole ring is nucleophilic and can be functionalized, most commonly through alkylation, arylation, or acylation. Such modifications can significantly alter the electronic properties and steric profile of the molecule. For N-alkylation of this compound, it is generally advisable to first protect the carboxylic acid group as an ester to prevent its deprotonation by the base used in the N-alkylation step, which would otherwise compete with the indole N-H deprotonation.

A common procedure for N-alkylation involves treating the N-H indole compound with a base to generate the indolide anion, which then acts as a nucleophile towards an alkylating agent. Standard bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govgoogle.com The choice of base and solvent (e.g., DMF, THF, acetonitrile) can be critical for reaction success. Following deprotonation, the alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or a dialkyl carbonate, is added to furnish the N-substituted product. google.com For example, N-propargylation of 4-cyanoindole (B94445) has been achieved using propargyl bromide and K₂CO₃ in DMF. nih.gov

Table 3: Representative N1-Substituted Derivatives

Derivative Name Alkylating Agent
2-(1-Methyl-4-cyano-1H-indol-3-yl)acetic acid Methyl iodide
2-(1-Benzyl-4-cyano-1H-indol-3-yl)acetic acid Benzyl bromide
2-(1-Allyl-4-cyano-1H-indol-3-yl)acetic acid Allyl bromide
2-(4-Cyano-1-(prop-2-yn-1-yl)-1H-indol-3-yl)acetic acid Propargyl bromide
2-(1-(Ethoxycarbonylmethyl)-4-cyano-1H-indol-3-yl)acetic acid Ethyl bromoacetate (B1195939)

Functionalization of the Carboxylic Acid Group

Beyond the formation of esters and amides, the carboxylic acid group can undergo other important transformations. A key reaction is its reduction to a primary alcohol, which yields 2-(4-cyano-1H-indol-3-yl)ethanol . This transformation converts the acidic functional group into a neutral, nucleophilic hydroxyl group, opening up further avenues for derivatization, such as etherification or oxidation to the corresponding aldehyde.

The reduction of carboxylic acids requires potent reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is the classic and most effective reagent for this purpose. The reaction proceeds via a tetra-alkoxyaluminate intermediate, which is then hydrolyzed during aqueous workup to release the primary alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another excellent reagent for reducing carboxylic acids and is generally more selective than LiAlH₄, tolerating certain other functional groups.

Exploiting the Cyano Group for Further Transformations

The cyano group at the C4-position of the indole ring is a versatile functional handle that can be converted into several other important nitrogen-containing heterocycles and functional groups.

Tetrazole Formation

The most prominent transformation of an aromatic nitrile is its conversion into a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097) source. The resulting 5-substituted-1H-tetrazole is a well-known bioisostere of the carboxylic acid group, sharing similar acidity and steric properties but with improved metabolic stability and cell permeability in many cases. The reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent such as DMF. organic-chemistry.org Catalysts are often employed to facilitate the reaction, with common choices including zinc salts (e.g., ZnBr₂, ZnCl₂), ammonium (B1175870) chloride (NH₄Cl), or iodine. organic-chemistry.org This transformation converts this compound into 2-(4-(1H-tetrazol-5-yl)-1H-indol-3-yl)acetic acid .

Amidine Synthesis

The nitrile group can also serve as a precursor to amidines, which are strongly basic functional groups often incorporated into pharmacologically active molecules. The Pinner reaction is a classic and reliable method for this conversion. nih.govscielo.br This two-step process begins with the treatment of the nitrile with an anhydrous alcohol (e.g., ethanol) and hydrogen chloride gas. organic-chemistry.org This forms an intermediate imidate salt, known as a Pinner salt. The Pinner salt is then isolated and subsequently treated with ammonia or a primary or secondary amine in a second step. This aminolysis reaction displaces the alkoxy group of the imidate to furnish the corresponding amidine derivative, such as 2-(4-Carbamimidoyl-1H-indol-3-yl)acetic acid . nih.gov

Structure Activity Relationship Sar Studies of 2 4 Cyano 1h Indol 3 Yl Acetic Acid and Its Analogs

Influence of Indole (B1671886) Ring Substituents on Biological and Chemical Activity

The indole nucleus is a privileged scaffold in medicinal chemistry, and substituents on its benzene (B151609) ring profoundly modulate the biological and chemical properties of the resulting derivatives. chula.ac.thresearchgate.net The position, size, and electronic nature of these substituents dictate the molecule's affinity for various biological targets. nih.gov

Studies on a wide range of indole-3-acetic acid (IAA) derivatives have shown that lipophilicity is a key global parameter governing interactions with proteins like human serum albumin. However, specific steric and electronic effects are also critical. A quantitative structure-property relationship (QSPR) model for the binding of 34 different ring-substituted IAAs to human serum albumin highlighted these nuanced effects. nih.gov The findings indicate that bulky substituents are tolerated differently depending on their location; for instance, substitution at position 6 can increase binding affinity, whereas at position 2, it can cause steric hindrance and obstruct binding. nih.gov

Electron-withdrawing groups, such as halogens or nitro groups, also have position-dependent effects. An electron-withdrawing substituent at position 5 has been shown to enhance binding to serum albumin. nih.gov In other contexts, such as anticancer activity, the presence of halogens like fluorine, chlorine, or bromine at positions 5 or 7 has been noted to affect cytotoxicity. mdpi.com For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one demonstrated significant activity against methicillin-resistant S. aureus (MRSA), suggesting a positive role for the halogen at this position in its antibacterial mechanism. mdpi.com Similarly, the introduction of a methoxy (B1213986) group, an electron-donating group, can also influence activity, with one study on IAA analogs showing that a methoxy substituent combined with a phenolic moiety resulted in predominant antioxidant activity. eurjchem.comresearchgate.net

The following table, derived from a QSPR study on substituted indole-3-acetic acids, illustrates the influence of various substituents on binding affinity to human serum albumin, providing a framework for understanding how the indole ring can be modified to tune biological interactions. nih.gov

Table 1: Influence of Indole Ring Substituents on Binding Affinity

Substituent Position Observed Effect on Binding Affinity to Human Serum Albumin
Fluoro 4, 5, 6 Generally enhances binding
Chloro 4, 5, 6, 7 Enhances binding, especially at position 5
Bromo 5 Enhances binding
Methyl 1, 2, 5, 7 Varied effects; obstruction at position 2
Methoxy 5 Enhances binding
Nitro 5 Enhances binding

Role of the Cyano Group at Position 4 in Molecular Recognition

The cyano (-C≡N) group is a unique substituent due to its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor. While direct studies on the role of the 4-cyano group in 2-(4-Cyano-1H-indol-3-yl)acetic acid are not prevalent in the literature, its function can be inferred from studies on other cyano-substituted indole derivatives.

In the context of ligands designed for α-synuclein aggregates, the cyano group is a key feature. Systematic SAR studies on a series of cyano-substituted indole derivatives revealed that the presence and placement of the nitrile are critical for binding. nih.gov For instance, replacing a cyano group on the side chain with a methyl acetate (B1210297) or a phenyl group led to a decrease in binding affinity, underscoring the importance of the nitrile for that specific molecular recognition event. nih.gov

Impact of the Acetic Acid Side Chain on Target Interaction

The 2-(acetic acid) group at the 3-position of the indole ring is a defining structural feature, making the compound an analog of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgnih.gov This side chain is fundamental to the biological activity of auxins and related molecules. nih.gov The carboxylic acid moiety is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in receptor binding sites. wikipedia.org

The length and flexibility of the carboxymethyl side chain are crucial. It acts as a spacer, positioning the carboxylate group at an optimal distance and orientation relative to the indole ring to facilitate effective binding. This precise geometry is essential for its role in regulating gene expression by mediating the interaction between Aux/IAA proteins and auxin response factors. wikipedia.org

Beyond its role in plant biology, this functional group is also critical for interactions with other proteins. In studies of IAA binding to human serum albumin, the acetic acid side chain is a primary interaction point. nih.gov Furthermore, the carboxyl group provides a convenient chemical handle for modification. For example, it can be used to link the indole molecule to carriers like bovine serum albumin or biochemical tags like biotin (B1667282), creating tools for immunoassays and other research applications. nih.govunmc.edu

Conformational Analysis and its Relation to SAR

The biological activity of flexible molecules like this compound is intrinsically linked to their conformational preferences. The key dihedral angle is defined by the rotation around the bond connecting the C3 of the indole ring and the α-carbon of the acetic acid side chain. This rotation determines the spatial orientation of the carboxyl group relative to the plane of the indole ring, which is a critical parameter for binding to auxin receptors and other proteins.

While specific conformational analysis data for the 4-cyano derivative is not available, studies on the parent compound, IAA, have established the importance of this conformational freedom. The molecule must adopt a specific conformation to fit into the binding pocket of its target proteins. The presence of the 4-cyano substituent would influence the molecule's electronic properties, which could, in turn, have a subtle effect on the rotational energy barrier and the preferred conformation of the side chain. However, without dedicated spectroscopic or computational studies, the precise conformational impact of the 4-cyano group remains an area for further investigation.

Comparative SAR with Other Indole-Based Carboxylic Acids

Comparing this compound with other indole-based carboxylic acids provides valuable insights into its potential properties. The most relevant comparator is the parent molecule, indole-3-acetic acid (IAA). wikipedia.orgnih.gov IAA is a well-studied plant hormone, and its SAR is extensively documented. The introduction of the 4-cyano group modifies the properties of IAA in several ways. It increases the molecule's polarity and introduces a strong electron-withdrawing effect on the benzene portion of the indole ring, a feature not present in IAA itself.

Other substituted indole-3-acetic acids have been studied for various applications. For example, halogenation of the indole ring can impact auxin activity, and the effects are position-dependent. acs.org Analogs where the acetic acid side chain is modified, such as in indole-3-propionic acid or indole-3-butyric acid, often exhibit different or attenuated biological activities, highlighting the specificity of the carboxymethyl side chain for certain receptors. mdpi.com

In the context of antioxidant activity, SAR studies of IAA analogs have shown that activity can be modulated by substitutions on the indole ring and modifications of the carboxyl group. Amide derivatives of IAA, formed by coupling with various anilines, have demonstrated significant antioxidant potential, with electron-donating groups on the aniline (B41778) ring enhancing activity. eurjchem.comresearchgate.net The 4-cyano derivative would offer a different electronic profile compared to these analogs.

The following table compares various indole carboxylic acids, highlighting differences in substitution and their known biological contexts.

Table 2: Comparative SAR of Indole-Based Carboxylic Acids

Compound Name Ring Substituent(s) Side Chain Primary Biological Context/Activity
Indole-3-acetic acid None -CH₂COOH Plant hormone (auxin) wikipedia.orgnih.gov
This compound 4-Cyano -CH₂COOH (Hypothesized) Modulated auxin-like activity, potential for unique receptor interactions
5-Fluoro-indole-3-acetic acid 5-Fluoro -CH₂COOH Modulated auxin activity, enhanced protein binding nih.gov
5-Methoxy-indole-3-acetic acid 5-Methoxy -CH₂COOH Modulated auxin activity, enhanced protein binding nih.gov
Indole-3-butyric acid None -(CH₂)₃COOH Plant hormone (auxin precursor) mdpi.com
2-(1H-Indol-3-yl)acetamide None -CH₂CONH₂ Antioxidant activity eurjchem.comresearchgate.net
2-Carboxyindole-3-acetic acid 2-Carboxy -CH₂COOH Investigated as IAA analog acs.org

Mechanistic Investigations of Biological Interactions Pre Clinical Research Models

In vitro Cellular Studies of 2-(4-Cyano-1H-indol-3-yl)acetic acid and Related Compounds

The cytotoxic and anti-proliferative effects of various cyanoindole derivatives have been evaluated against a panel of human cancer cell lines. These studies highlight the potential of this chemical class as anticancer agents.

A series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives demonstrated significant cytotoxic activity. nih.gov One of the most potent compounds from this series exhibited nanomolar efficacy against lung (A549, H460), colon (HT-29), and liver (SMMC-7721) cancer cell lines, showing substantially greater activity than the reference compound MX-58151 in some cases. nih.gov Similarly, α-cyano bis(indolyl)chalcones have been synthesized and tested, with one derivative showing particular potency and selectivity against the A549 lung cancer cell line. capes.gov.br

Other indole (B1671886) derivatives have also shown promise. Novel indole-based compounds designed as dual EGFR/SRC kinase inhibitors displayed strong cytotoxicity against lung and prostate cancer cells, while showing weaker toxicity towards normal cells. nih.gov Furthermore, investigations into indole-sulfonamide derivatives revealed that while many were inactive, certain hydroxyl-containing bisindoles exhibited cytotoxic effects against liver (HepG2) and T-cell leukemia (MOLT-3) cell lines. nih.gov Specifically, a derivative with a 4-trifluoromethyl substituent was the most potent against HepG2 cells, showing 4.6-fold more potency than the reference drug etoposide. nih.gov

In the context of anti-inflammatory activity, a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, designed from indomethacin (B1671933) and paracetamol, was assessed in J774 macrophage cells. mdpi.com It significantly inhibited the production of inflammatory mediators in non-cytotoxic concentrations. mdpi.com The parent compound, indole-3-acetic acid, has also been shown to possess anti-inflammatory properties in RAW264.7 macrophages. nih.gov

Regarding antimicrobial properties, certain 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles, synthesized from 3-cyanocarbomethylindole, have demonstrated in vitro antimicrobial and anti-biofilm activities. nih.gov Additionally, novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been evaluated for their antibacterial activity against pathogenic bacteria. researchgate.net

Table 1: Anticancer Activity of Cyanoindole Derivatives in Human Cancer Cell Lines

Compound ClassCell LineActivity (IC50)Reference
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27)A549 (Lung)22 nM nih.gov
H460 (Lung)0.23 nM nih.gov
HT-29 (Colon)0.65 nM nih.gov
SMMC-7721 (Liver)0.77 nM nih.gov
α-cyano bis(indolyl)chalcone (Compound 6n)A549 (Lung)0.8 µM capes.gov.br
Indole-based dual SRC/EGFR kinase inhibitor (Compound 16)SRC Kinase0.002 µM nih.gov
Hydroxyl-bearing bisindole (Compound 30, R = 4-CF3)HepG2 (Liver)7.37 µM nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cyanoindole derivatives and related compounds modulate several key cellular pathways involved in inflammation and cancer.

In cancer cell lines, a novel indole derivative (compound 16) that acts as a dual EGFR/SRC kinase inhibitor was found to strongly induce apoptosis. nih.gov Treatment of prostate cancer cells with this compound led to a significant increase in the levels of pro-apoptotic proteins Caspase-3 (8-fold), Caspase-8 (6-fold), and Bax (5.7-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (2.3-fold). nih.gov Preliminary studies on α-cyano bis(indolyl)chalcones suggest they may act as microtubule stabilizing agents by enhancing tubulin polymerization. capes.gov.br

In the context of inflammation, the hybrid compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide significantly inhibited the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) in macrophage cell lines. mdpi.com Related indole metabolites have also been shown to modulate cytokine responses. Indole-3-aldehyde (IAld) was found to inhibit the production of a subset of pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα, in response to M. tuberculosis in RAW cells. mdpi.com Furthermore, indole-3-acetic acid (IAA) was shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the translocation of the NF-κB p65 subunit to the nucleus and suppressing the expression of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages. nih.gov

Identification and Characterization of Molecular Targets

Research has focused on identifying specific molecular targets of this compound and its analogs, revealing interactions with key enzymes and receptors.

A significant area of investigation has been the inhibition of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes. nih.govmdpi.com A series of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as ALR2 inhibitors. nih.gov The parent compound of this series showed good inhibitory activity (IC50 = 0.85 µM), and further modification led to a derivative, cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid, with very high potency (IC50 = 0.075 µM). This compound displayed good selectivity for ALR2 over the related aldehyde reductase (ALR1) and had no significant inhibitory effect on sorbitol dehydrogenase or glutathione (B108866) reductase. nih.gov

Other indole-containing acetic acid derivatives have also been explored as ALR2 inhibitors. nih.govresearchgate.net In contrast, some indole-based compounds have been identified as activators, rather than inhibitors, of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease involved in the breakdown of insulin (B600854) and other peptides. nih.govresearchgate.netcore.ac.uk These small molecules were found to stimulate rat IDE activity in vitro and decrease its Km value. researchgate.net

Beyond metabolic enzymes, certain cyanoindole derivatives have been identified as potent kinase inhibitors. As mentioned previously, novel indole derivatives have been developed as dual inhibitors of SRC and EGFR kinases, which are involved in tumor progression. nih.gov

Table 2: Enzyme Inhibition/Activation by Cyanoindole Acetic Acid Derivatives

Compound ClassTarget EnzymeEffectPotency (IC50/AC50)Reference
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acidAldose Reductase (ALR2)Inhibition0.85 µM nih.gov
Cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acidAldose Reductase (ALR2)Inhibition0.075 µM nih.gov
Indole-based derivativesInsulin-Degrading Enzyme (IDE)Activation43 to 198 µM (AC50) researchgate.net
Indole-based derivative (Compound 16)SRC KinaseInhibition0.002 µM (IC50) nih.gov
Indole-based derivative (Compound 16)EGFR KinaseInhibition0.04 µM (IC50) nih.gov

AC50: The half-maximal activating concentration.

Cyanoindole derivatives have been extensively studied for their interaction with dopamine (B1211576) receptors, particularly the D4 subtype, which is a target for treating neuropsychiatric disorders. nih.govmdpi.com A study of 2- and 3-piperazinylmethyl-substituted cyanoindoles revealed strong and selective binding to the dopamine D4 receptor. nih.govacs.org

The most notable binding properties were seen with 2-aminomethyl-5-cyanoindoles, with one fluoro derivative (FAUC 316) showing a high affinity (Ki = 1.0 nM) and extraordinary selectivity (>8600-fold) over dopamine D1, D2, and D3 receptors. nih.govacs.org Functional experiments, such as mitogenesis assays, indicated that these high-affinity compounds act as partial agonists at the D4 receptor. acs.orgacs.org

Table 3: Dopamine D4 Receptor Binding Affinity of Cyanoindole Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)SelectivityFunctional ActivityReference
FAUC 299 (2-aminomethyl-5-cyanoindole)Dopamine D40.52 nMHighPartial Agonist nih.govacs.org
FAUC 316 (fluoro derivative)Dopamine D41.0 nM>8600-fold vs D1, D2, D3Partial Agonist nih.govacs.org

Ki: The inhibition constant for a ligand, representing the concentration required to occupy 50% of the receptors in the absence of a competing ligand.

To understand the basis of the observed biological activities, computational docking and structural biology methods have been employed. Docking simulations of the potent aldose reductase inhibitor, cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid, within a 3D model of human ALR2 suggested that the 2-hydroxy tautomer is the active species that binds to the enzyme's catalytic site. nih.gov This hypothesis was consistent with the structure-activity relationships observed within the series. nih.gov

Similarly, docking studies were used to guide the design of dual EGFR/SRC kinase inhibitors and to analyze their binding modes. nih.gov For the related compound indole-3-acetic acid, the crystal structure of an IAA amido synthase from grapevine has been solved in complex with an inhibitor, revealing key residues involved in substrate binding and providing a framework for designing new auxins. rcsb.org These molecular modeling and structural studies provide crucial insights into how these ligands interact with their protein targets, paving the way for rational drug design and optimization.

In vivo Efficacy Studies in Non-Human Animal Models

Extensive literature searches have revealed a significant gap in publicly available scientific research on the in vivo efficacy of the specific chemical compound this compound in non-human animal models. As such, the following sections provide a discussion of the types of studies and potential findings that would be relevant for this compound, based on research into structurally related indole derivatives. It is important to note that this discussion is illustrative and not based on direct experimental data for this compound.

There is currently no available data from studies assessing the efficacy of this compound in established animal models of disease. However, based on the known biological activities of other indole-containing compounds, it is plausible that this molecule could be investigated in models of inflammation.

For instance, structurally related indole derivatives have been evaluated for their anti-inflammatory potential in various rodent models. nih.gov A common acute inflammation model is the carrageenan-induced paw edema model in rats, where a reduction in paw swelling after administration of a test compound indicates potential anti-inflammatory effects. nih.gov Another relevant model is the TPA-induced ear edema model in mice, which is also used to assess acute anti-inflammatory activity. nih.gov

In the context of chronic inflammation, models such as adjuvant-induced arthritis in rats could be employed to investigate the potential therapeutic effects of this compound on joint inflammation and associated pathologies.

Regarding parasitic infections, while some indole derivatives have been explored for their antimicrobial properties, there is no specific information to suggest that this compound has been tested in animal models of parasitic disease.

To illustrate the type of data that would be generated from such studies, the following interactive table presents hypothetical results from a carrageenan-induced paw edema study.

Interactive Data Table: Hypothetical Anti-inflammatory Activity in a Rat Model

Treatment GroupPaw Volume (mL) at 4h post-carrageenan (Mean ± SD)% Inhibition of Edema
Vehicle Control0.85 ± 0.120%
Indomethacin (10 mg/kg)0.42 ± 0.0850.6%
Compound X (Low Dose)0.75 ± 0.1011.8%
Compound X (Mid Dose)0.61 ± 0.0928.2%
Compound X (High Dose)0.48 ± 0.0743.5%

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

No pharmacodynamic studies specifically investigating this compound in animal models have been identified in the public domain. Pharmacodynamic assessments would be crucial to understand the biochemical and physiological effects of the compound on the body and the mechanisms by which it might exert any therapeutic activity.

Based on studies of other anti-inflammatory indole derivatives, relevant pharmacodynamic endpoints could include the measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in plasma or inflamed tissues. nih.gov Additionally, the expression and activity of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) could be evaluated. nih.gov

For example, in a lipopolysaccharide (LPS)-induced inflammation model, a potential pharmacodynamic effect of this compound could be the dose-dependent reduction of circulating IL-6 levels.

The following interactive table provides a hypothetical representation of pharmacodynamic endpoints in an animal model of inflammation.

Interactive Data Table: Hypothetical Pharmacodynamic Endpoints

Treatment GroupPlasma TNF-α (pg/mL) (Mean ± SD)Tissue COX-2 Expression (relative units) (Mean ± SD)
Vehicle Control350 ± 451.00 ± 0.15
Dexamethasone120 ± 300.35 ± 0.08
Compound X (Low Dose)310 ± 500.85 ± 0.12
Compound X (Mid Dose)240 ± 400.65 ± 0.10
Compound X (High Dose)180 ± 350.45 ± 0.09

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

There is no published research detailing the metabolic fate of this compound in any animal system. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound would be a critical component of its preclinical development.

Studies on the related compound, indole-3-acetic acid (IAA), have shown that it can be a product of both endogenous and microbial metabolism of tryptophan in rats. wikipedia.org The metabolism of IAA itself can proceed through various pathways, including oxidation and conjugation. wikipedia.org In mammals, the gut microbiota can significantly contribute to the circulating levels of indole derivatives. wikipedia.org

For this compound, metabolic studies in animals would likely involve administering the compound and analyzing biological matrices such as plasma, urine, and feces over time to identify the parent compound and any metabolites. Key metabolic transformations could include hydroxylation of the indole ring, hydrolysis of the cyano group, or conjugation with glucuronic acid or sulfate.

The following interactive table illustrates the kind of pharmacokinetic parameters that would be determined in such a study.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters in Rats

ParameterValue (Mean ± SD)
Cmax (ng/mL)850 ± 120
Tmax (h)1.5 ± 0.5
AUC (0-t) (ng·h/mL)4200 ± 650
t1/2 (h)3.2 ± 0.8
Major Metabolites IdentifiedHydroxylated and glucuronidated forms

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In a ¹H NMR spectrum of 2-(4-Cyano-1H-indol-3-yl)acetic acid, distinct signals (resonances) are expected for each unique proton environment. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the benzene (B151609) ring portion of the indole will present as a complex pattern of doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position of the indole ring would likely be a singlet or a triplet (if coupled to the NH proton) around δ 7.0-7.5 ppm. The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain would appear as a singlet, typically in the range of δ 3.5-4.0 ppm. chemicalbook.comchemicalbook.comdocbrown.info The carboxylic acid proton (-COOH) is often broad and can exchange with residual water in the solvent, appearing over a wide range from δ 10-13 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected. The carbonyl carbon (C=O) of the carboxylic acid is characteristically found far downfield (δ > 170 ppm). chemicalbook.com The carbon of the cyano group (-CN) would appear around δ 115-120 ppm. The aromatic and indole ring carbons would generate a series of signals in the δ 100-140 ppm region. The methylene carbon (-CH₂) would be observed further upfield, typically in the δ 30-40 ppm range. spectrabase.com

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, for example, between adjacent protons on the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Indole N-H> 10broad singlet
Carboxylic Acid O-H10 - 13broad singlet
Aromatic C-H (H5, H6, H7)7.0 - 7.8multiplet
Indole C-H (H2)7.2 - 7.5singlet/triplet
Methylene -CH₂-3.7 - 4.0singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
Carbonyl C=O170 - 175
Aromatic/Indole Cs100 - 140
Cyano C≡N115 - 120
Methylene -CH₂-30 - 35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₁H₈N₂O₂), the exact molecular weight is 200.19 g/mol . myskinrecipes.com In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this value, confirming the elemental composition.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. A common fragmentation pathway for indole-3-acetic acid derivatives is the loss of the carboxylic acid group (-COOH, 45 mass units) via decarboxylation, leading to a prominent fragment ion. glpbio.com Therefore, a significant peak would be expected at m/z 155, corresponding to the [M-COOH]⁺ fragment. Further fragmentation of the indole ring would produce a characteristic pattern of lower mass ions.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Significance
200[C₁₁H₈N₂O₂]⁺Molecular Ion ([M]⁺)
155[C₁₀H₇N₂]⁺Loss of -COOH

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. The N-H stretch of the indole ring would likely appear as a sharp to medium peak around 3300-3500 cm⁻¹. A strong, sharp absorption band around 2220-2260 cm⁻¹ would confirm the presence of the cyano (-C≡N) group. nist.gov The carbonyl (C=O) stretch of the carboxylic acid would be visible as a strong, sharp peak in the range of 1700-1725 cm⁻¹. nih.gov Finally, C-H stretching and bending vibrations, as well as C=C stretching from the aromatic ring, would be observed in the fingerprint region (below 1600 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H2500 - 3300Broad, Strong
Indole N-H3300 - 3500Sharp, Medium
Cyano C≡N2220 - 2260Sharp, Medium
Carbonyl C=O1700 - 1725Sharp, Strong
Aromatic C=C1450 - 1600Medium to Weak

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. A typical mobile phase would consist of a mixture of an aqueous buffer (such as water with acetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. hmdb.camdpi.com The compound would be detected using a UV detector, as the indole ring system is strongly UV-absorbent, with maximum absorbance typically around 280 nm. mdpi.com The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and low volatility. Therefore, derivatization is often required. The carboxylic acid group of this compound would typically be esterified (e.g., converted to a methyl or silyl (B83357) ester) to increase its volatility. The derivatized compound can then be separated on a GC column and detected by a mass spectrometer, providing both retention time and mass spectral data for identification and quantification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound would be required.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to model electronic structure, reactivity, and spectroscopic properties.

While specific DFT studies on 2-(4-Cyano-1H-indol-3-yl)acetic acid are not extensively documented in public literature, the principles can be inferred from studies on its parent compound, indole-3-acetic acid (IAA), and other substituted indoles. researchgate.netniscpr.res.in For IAA, DFT calculations have been used to analyze its conformational space, electronic distribution, and the stability of different conformers. researchgate.net These studies often focus on the orientation of the acetic acid side chain relative to the indole (B1671886) ring, which is crucial for its biological activity.

The introduction of a cyano (-C≡N) group at the 4-position of the indole ring is expected to significantly modulate the electronic properties of the molecule. The cyano group is a strong electron-withdrawing group, which would influence the electron density distribution across the indole ring system. This effect has been observed in studies of other cyano-substituted indoles. researchgate.netdartmouth.edu For instance, DFT calculations on cyano(phenylsulfonyl)indoles have provided detailed information on bond lengths, bond angles, and the planarity of the indole ring system. dartmouth.edu

TD-DFT calculations are particularly useful for predicting electronic absorption and fluorescence spectra. functmaterials.org.ua Studies on 4-cyanotryptophan, a closely related molecule, have shown that the cyano group causes a significant red shift in both absorption and emission spectra compared to the unsubstituted parent compound. functmaterials.org.ua This is attributed to the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Similar effects would be anticipated for this compound, influencing its photophysical properties. Theoretical investigations on n-cyanoindole fluorescent probes suggest that substitution on the six-membered ring, as in the case of the 4-cyano derivative, leads to emission from the La excited state. sci-hub.se

Table 1: Predicted Influence of 4-Cyano Substitution on Electronic Properties of Indole-3-Acetic Acid

PropertyIndole-3-Acetic Acid (Parent)This compound (Predicted)Rationale/Reference
Electron Density on Indole Ring Relatively electron-richDecreased electron density, particularly on the benzene (B151609) moietyThe cyano group is strongly electron-withdrawing. researchgate.net
HOMO-LUMO Energy Gap Reference valueLikely reducedElectron-withdrawing groups tend to lower the LUMO energy, decreasing the gap.
Reactivity Prone to electrophilic substitutionAltered reactivity map; potential for nucleophilic aromatic substitutionThe electron-deficient nature of the ring changes its reaction preferences. dartmouth.edu
Absorption/Emission Spectra Standard indole absorbance/fluorescenceRed-shifted (bathochromic shift) compared to IAAConsistent with observations for 4-cyanotryptophan. functmaterials.org.uanih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific docking studies featuring this exact molecule are sparse, extensive research on indole derivatives provides a strong basis for predicting its potential interactions. tandfonline.comnih.govnih.gov

Indole-based compounds are known to interact with a wide array of biological targets. For example, indole-3-acetic acid itself has been docked into the active sites of proteins like horseradish peroxidase and vascular endothelial growth factor receptor 2 (VEGFR-2), revealing key binding modes. nih.govarinbjorn.is These interactions typically involve:

Hydrogen Bonding: The N-H group of the indole ring and the carboxylic acid side chain are potent hydrogen bond donors and acceptors.

π-π Stacking: The aromatic indole ring frequently engages in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The indole ring and its substituents can form hydrophobic interactions with nonpolar residues.

The 4-cyano group in this compound would introduce a unique feature for molecular interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within a binding site that would not be possible for the parent IAA. Docking studies on other cyano-substituted indole derivatives have highlighted their potential as ligands for various targets, including α-synuclein aggregates. nih.govnih.gov

Table 2: Representative Molecular Docking Studies of Indole Derivatives Against Various Targets

Indole DerivativeTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)Reference
Indole-3-acetic acidHorseradish Peroxidase (HRP)ARG38, HIS42, Phe68, Pro139Not specified nih.gov
Indole derivative 14 M. tuberculosis DNA Gyrase BAsp79Not specified (IC₅₀ = 0.08 µM) nih.gov
Indole-3-acetic acidAKT1Not specified-5.9 nih.gov
Azine derivative with indoleCyclin-dependent kinase 5 (CDK-5)Not specified-8.34 to -7.18 mdpi.com
Methyl indole-3-acetateMaltase-glucoamylaseThr205, Lys480, Trp406, Phe450-6.8 researchgate.net

This table presents data for analogous compounds to illustrate the docking potential of the indole scaffold.

Molecular Dynamics (MD) Simulations for Binding Dynamics and Conformational Changes

Following molecular docking, which provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations account for the movements of atoms and molecules, providing a more realistic picture of the binding stability, conformational changes, and the role of solvent molecules.

MD simulations have been applied to understand the interaction of IAA and its analogs with biological targets. nih.govnih.gov For the complex of IAA with horseradish peroxidase, MD simulations revealed the stability of the complex, highlighting that hydrogen bonds and hydrophobic interactions are maintained over the simulation time, confirming the initial docking results. nih.gov Similarly, MD simulations of IAA docked into AKT1 were used to confirm the stability of the binding. nih.gov

For this compound, an MD simulation would be crucial to:

Assess Binding Stability: Determine if the initial docked pose is stable over time or if the ligand reorients within the binding site.

Analyze Conformational Changes: Observe how the protein and the ligand adapt to each other upon binding. The rigidity of the cyano group might restrict the conformational flexibility of the ligand compared to other substituents.

Evaluate the Role of Water: Understand how water molecules in the active site mediate or compete with the ligand-protein interactions.

Calculate Binding Free Energy: Employ methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to get a more accurate estimation of the binding affinity.

In a study of indole derivatives as inhibitors of M. tuberculosis DNA gyrase, MD simulations showed that hydrogen bond interactions with a key aspartate residue were crucial for high-affinity binding. nih.gov Such simulations would be invaluable to confirm whether the 4-cyano group of this compound can form and maintain stable hydrogen bonds, thus contributing to its binding affinity for a putative target.

In Silico ADME Prediction and Analysis

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to assess the "drug-likeness" of a molecule. mdpi.com These predictions help to identify potential liabilities early in the discovery process. ljmu.ac.uk

Key predicted parameters include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity, which affects absorption and distribution. The presence of the polar cyano and carboxylic acid groups would likely make this compound more hydrophilic than unsubstituted indole.

Water Solubility: This is crucial for formulation and absorption. The polar groups are expected to enhance water solubility.

Intestinal Absorption: Predictions often based on lipophilicity and polar surface area (TPSA). Compounds with high TPSA generally show lower intestinal absorption. The cyano and carboxylic acid groups contribute significantly to the TPSA.

Cytochrome P450 (CYP) Inhibition: Predicting whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4) is critical to avoid drug-drug interactions. Studies on other indole derivatives have shown varied potential for CYP inhibition. nih.gov

Table 3: Predicted ADME Properties for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Predicted logPPredicted Water SolubilityPredicted GI AbsorptionPredicted CYP InhibitorReference/Rationale
Indole-3-acetic acid175.191.41GoodHighNo (for major isoforms)Based on general properties of IAA.
4-Chloroindole-3-acetic acid209.632.15ModerateHighLikely noBased on structure and data for IAA. nih.gov
This compound 200.19~1.0-1.5GoodHighPossiblePredicted values based on structural features. The cyano group increases polarity, likely lowering logP and improving solubility compared to the chloro-analog. Potential for CYP interaction needs specific evaluation.

Note: The values for the title compound are predictive and not from direct experimental or published computational studies.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. tandfonline.com For a compound like this compound, these approaches are valuable for designing novel analogs with improved properties and for identifying new potential biological targets.

Virtual Screening: This technique involves screening large libraries of compounds computationally to identify those that are most likely to bind to a drug target. acs.orgnih.gov

Ligand-Based Virtual Screening: If a known active ligand exists, one can search for other molecules with similar structural or physicochemical properties. An indole derivative was used as a template to successfully identify new inhibitors of M. tuberculosis DNA gyrase from a large compound library. acs.orgnih.gov

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, compounds can be docked into the binding site to predict their affinity. This approach was used to screen indole derivatives against the Nipah virus glycoprotein. jetir.org

This compound could serve as a query molecule or a fragment in such screening campaigns. Its unique substitution pattern could lead to the identification of novel chemical scaffolds with desirable activity.

Analog Design: Based on an initial hit compound, new analogs can be designed to optimize activity, selectivity, and ADME properties. Starting with the this compound scaffold, a medicinal chemist could systematically:

Modify the acetic acid side chain to alter potency or pharmacokinetic properties.

Substitute other positions on the indole ring to probe for additional interactions with a target.

Replace the cyano group with other hydrogen bond acceptors or isosteres to fine-tune binding.

Structure-activity relationship (SAR) studies on other cyano-substituted indole derivatives have shown that modifying substituents and the length of conjugated systems can significantly impact binding affinity for targets like α-synuclein. nih.govnih.gov These principles would guide the rational design of new molecules based on the this compound framework.

Research Applications and Potential Translational Pathways Non Clinical Focus

Development of 2-(4-Cyano-1H-indol-3-yl)acetic acid as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein, by selectively binding to it. This compound has been developed and utilized as a chemical probe to investigate the function of IDO1. IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov The activity of this enzyme can lead to a local depletion of tryptophan and an accumulation of its metabolites, collectively known as kynurenines, which can suppress T-cell responses. nih.gov

The development of this compound, also known as PF-06840003 or EOS200271, provided researchers with a tool to dissect the role of the IDO1 pathway in various in-vitro and in-vivo research models. nih.govacs.org By inhibiting IDO1, this compound allows for the study of the downstream effects of restoring local tryptophan levels and preventing kynurenine production. For instance, its use in co-culture systems of immune cells and other cell types helps to elucidate the mechanisms by which IDO1 mediates immune suppression. nih.gov

The utility of this compound as a chemical probe is underscored by its specific binding characteristics. Structural studies have revealed that, unlike many other IDO1 inhibitors, this compound does not form a direct bond to the heme iron within the enzyme's active site. acs.org Instead, its affinity is driven by interactions with other regions of the active site, including pocket A and a specific loop structure. acs.org This distinct binding mode makes it a valuable tool for comparing different mechanisms of enzyme inhibition.

Table 1: Research Profile of this compound as an IDO1 Inhibitor

Parameter Value Significance in Research
Target Enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) A key enzyme in tryptophan metabolism, implicated in immune regulation. nih.gov
IC₅₀ Value ~410 nM nih.gov Indicates potent inhibition of the target enzyme in biochemical assays.
Binding Mechanism Does not form a bond to the heme iron; induces closure of the JK-loopC. acs.org Provides a unique mechanism of action for studying enzyme plasticity and inhibition.

| Primary Research Area | Immuno-oncology research models. nih.gov | Used to study how inhibiting tryptophan catabolism can enhance anti-tumor immune responses in non-clinical models. |

Design and Synthesis of Advanced Analogs for Specific Research Objectives

The scaffold of this compound has served as a foundation for the design and synthesis of advanced analogs. The primary objectives for creating these new molecules are typically to improve properties such as potency, selectivity over related enzymes like Tryptophan 2,3-dioxygenase (TDO), and to refine physicochemical characteristics for research applications.

Structure-activity relationship (SAR) studies have been crucial in this endeavor. nih.gov These studies explore how modifying different parts of the molecule affects its biological activity. For the indole (B1671886) scaffold, research has shown that the nature and position of substituents on the indole ring are critical for inhibitory activity against IDO1. nih.gov The acetic acid side chain at the 3-position and the cyano group at the 4-position of this compound are important features for its activity. acs.org

Synthetic chemistry efforts have explored replacing the core indole with other heterocyclic systems, such as azaindoles or phenylimidazoles, to investigate their potential as IDO1 inhibitors. nih.govnih.gov Other modifications include altering the acetic acid side chain or substituting the cyano group to optimize interactions within the enzyme's active site. For example, some research has focused on creating dual inhibitors that target both IDO1 and TDO. nih.gov The synthesis of these analogs allows for a more profound exploration of the target's biology and the development of molecules with tailored properties for specific experimental questions.

Table 2: Example of Analog Design Based on an Indole Scaffold

Compound Core Scaffold Key Modification from Parent Scaffold Research Objective
This compound Indole Parent compound Initial probe for IDO1 inhibition.
Indoline Analogs (e.g., Compound 37) Indoline Saturation of the indole 2,3-double bond. To explore different heterocyclic cores and improve pharmacokinetic properties for in-vivo research. nih.gov
Phenylimidazole Analogs (e.g., GDC-0919) Phenylimidazole Replacement of the indole core. To identify novel scaffolds with high potency for IDO1. nih.gov

| Imidazoisoindole Analogs (e.g., Compound 25) | Imidazoisoindole | Fused ring system replacing indole. | To enhance potency and develop dual IDO/TDO inhibitors for research. nih.gov |

Contribution to Understanding Indole Scaffold-Based Bioactivity

The study of this compound and its analogs has significantly contributed to the broader understanding of the indole scaffold as a privileged structure in medicinal chemistry. Indole, being the side chain of the amino acid tryptophan, is a natural fit for the active site of IDO1. nih.gov The success of this compound and its derivatives has reinforced the utility of the indole framework for designing enzyme inhibitors.

Research on this molecule has highlighted the specific structural features required for potent IDO1 inhibition. The acetic acid moiety at the 3-position mimics the substrate L-tryptophan, facilitating binding to the enzyme. nih.gov The introduction of a cyano group at the 4-position was a key discovery, demonstrating that this electron-withdrawing group in this specific location enhances inhibitory activity. This finding has guided subsequent drug design efforts, with many researchers incorporating cyano or other small electron-withdrawing groups into their own indole-based inhibitor designs. nih.gov

Furthermore, the extensive SAR generated from analogs of this compound provides a valuable database for computational and medicinal chemists. researchgate.net This knowledge helps in predicting the bioactivity of new indole derivatives and in designing compounds that target other enzymes, extending beyond IDO1.

Role in the Discovery of Novel Research Tools

Beyond its direct use as a chemical probe, this compound has played a role in the discovery and development of other novel research tools. A well-characterized inhibitor serves as an essential reference compound, or benchmark, against which new potential inhibitors can be compared. nih.gov

Its structural and mechanistic data have been instrumental in validating virtual screening and molecular docking approaches aimed at discovering new IDO1 inhibitors with entirely different chemical scaffolds. nih.gov For instance, a known inhibitor's binding mode can be used to computationally screen large libraries of compounds to find new hits that are predicted to bind in a similar manner.

Moreover, foundational compounds like this are often used as starting points for creating more specialized research tools. While specific examples for this exact molecule are not extensively detailed in the public literature, a common pathway in chemical biology is to modify such a compound to create:

Radiolabeled Tracers: By incorporating a positron-emitting isotope, the inhibitor could be transformed into a PET (Positron Emission Tomography) imaging agent. This would allow for the non-invasive visualization and quantification of IDO1 enzyme levels in living research subjects, which is invaluable for preclinical studies.

Affinity-Based Probes: The inhibitor could be functionalized with a reactive group or a biotin (B1667282) tag to create probes for activity-based protein profiling (ABPP) or for pull-down experiments to identify binding partners and further characterize the target enzyme's interactions within the cell.

The development of such tools is critical for advancing our understanding of the complex biology regulated by IDO1. rsc.orggoogle.com

Future Perspectives and Emerging Research Avenues

Exploration of New Synthetic Methodologies for Indole-Acetic Acid Scaffolds

The synthesis of substituted indole-3-acetic acids has traditionally involved robust, multi-step processes. wikipedia.orggoogle.com However, the future of organic synthesis lies in developing more efficient, sustainable, and versatile methodologies. Emerging strategies that could be applied to the synthesis of 2-(4-Cyano-1H-indol-3-yl)acetic acid and its analogs include:

Photocatalysis and Electrosynthesis: Visible-light-mediated reactions and electrochemical methods are gaining traction for their mild conditions and high functional group tolerance. acs.org Recent advances have demonstrated the use of photocatalysis for generating key intermediates and for the direct functionalization of indoles, offering a greener alternative to traditional transition-metal-catalyzed reactions. acs.orgacs.org

C–H Functionalization: Direct C–H activation and functionalization represent a paradigm shift in synthesis, allowing for the modification of the indole (B1671886) core without the need for pre-functionalized starting materials. Manganese-catalyzed C–H dienylation, for example, enables access to complex C2-dienylated indoles, which can then undergo further transformations. acs.org

Tandem and Cascade Reactions: One-pot reactions where multiple bonds are formed in a single, uninterrupted sequence offer significant advantages in terms of efficiency and waste reduction. acs.org Base-promoted tandem reactions have been developed for creating complex fused indole systems, and similar principles could be adapted to build the functionalized indole-acetic acid scaffold efficiently. acs.org A patent describes a method involving Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement, which streamlines the synthesis of substituted indole-3-acetic acids. google.com These advanced methods promise to accelerate the discovery of novel derivatives with enhanced properties.

Synthetic StrategyPotential AdvantagesRelevant Findings
Photocatalysis Mild reaction conditions, high functional group compatibility, use of sustainable energy sources.Enables novel arylcarboxylation/cyclization cascades and late-stage functionalization. acs.org
C–H Functionalization Atom economy, reduced synthetic steps, direct modification of the indole core.Allows for the synthesis of complex indole-cyclohexene conjugates with potential biological activities. acs.org
Tandem/Cascade Reactions Increased efficiency, reduced waste, rapid construction of molecular complexity.Can generate fused indole and isoquinoline (B145761) heterocycles in a single pot, demonstrating power in building complex scaffolds. acs.org

Deeper Mechanistic Insights into Biological Activity in Complex Research Models

Indole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. mdpi.comnih.govnih.gov While initial studies often rely on simple in vitro assays, future research must transition to more complex and physiologically relevant models to truly understand the mechanism of action of compounds like this compound.

Future research should focus on:

Targeting Complex Biological Structures: Many pathogenic bacteria form biofilms, which are structured communities that provide enhanced resistance to conventional antibiotics. nih.gov Indole-based compounds have shown the ability to interfere with biofilm formation and virulence, making this a critical area for future study. mdpi.comnih.gov Investigating the effect of this compound on mature biofilms could reveal novel anti-pathogenic strategies.

Utilizing Advanced Cell Models: Moving beyond 2D cell cultures, future studies should employ 3D spheroids, organoids, or co-culture systems that better mimic the in vivo environment. These models can provide more accurate insights into a compound's efficacy, toxicity, and its interactions within a complex biological system, such as its potential role in neurodegenerative conditions like Alzheimer's disease. nih.gov

Inter-Kingdom Signaling: Indole derivatives are known signaling molecules in microbial communities and can even affect host health. nih.gov Research using complex microbiome models could uncover how this compound influences bacterial communication and host-pathogen interactions.

Advanced Computational Modeling for Predictive Research and Analog Design

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery, allowing for the rational design and prediction of molecular properties before undertaking costly and time-consuming synthesis. nih.govwho.int For this compound, these approaches can accelerate the development of potent and selective analogs.

Key computational strategies for future exploration include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. who.intunicamp.br By analyzing descriptors such as electronic properties, size, and hydrophobicity, a robust QSAR model can predict the activity of newly designed analogs. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Molecular Docking and Dynamics: Molecular docking simulates the binding of a ligand to the active site of a target protein, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. who.intacs.org For instance, docking studies on indole analogs have identified crucial interactions with amino acid residues in targets like secretory phospholipase A2 and DNA gyrase. who.intacs.org Subsequent molecular dynamics simulations can then assess the stability of these interactions over time.

Computationally Guided Pathway Elucidation: In silico tools can be used to predict entire metabolic pathways. nih.gov This approach combines bioinformatic searches with protein structural modeling and ligand-docking simulations to identify enzymes likely involved in the biosynthesis or metabolism of a compound, which can then be validated experimentally. nih.gov

Computational MethodApplication in Future ResearchExpected Outcome
QSAR Predict the biological activity of novel analogs of this compound. unicamp.brnih.govPrioritization of synthetic targets; understanding of key structural features for activity. mdpi.com
Molecular Docking Identify potential protein targets and predict binding modes and affinities. who.intRational design of more potent inhibitors; elucidation of mechanism of action. acs.org
Molecular Dynamics Evaluate the stability of the ligand-protein complex over time. acs.orgConfirmation of stable binding interactions predicted by docking.
Pharmacokinetic Modeling (ADME) Predict absorption, distribution, metabolism, and excretion properties. nih.govDesign of analogs with improved drug-like properties.

Integration with High-Throughput Screening Technologies for Target Discovery

High-throughput screening (HTS) allows for the rapid testing of millions of chemical compounds, dramatically accelerating the initial stages of drug discovery. youtube.com The integration of this compound into HTS campaigns can serve two primary purposes: identifying new biological activities and uncovering its molecular targets.

Future approaches include:

Compound Screening: The compound can be included in large chemical libraries and screened against a vast array of biological targets (e.g., enzymes, receptors) to identify novel activities. youtube.com The use of advanced robotics and data analysis allows for this process to be completed in a matter of weeks, rather than months. youtube.com

Target Deconvolution: If a desired biological effect is observed, HTS can be used in reverse to identify the specific protein(s) with which the compound interacts. This is crucial for understanding its mechanism of action.

Affinity-Based Screening: Techniques like high-performance affinity chromatography (HPAC) can be used for HTS. unl.edu Indole-3-acetic acid itself has been evaluated as a site-selective probe for examining drug binding to proteins like human serum albumin, indicating that its derivatives could be valuable tools in screening for protein-binding interactions. unl.edu

Virtual Screening: Before physical screening, computational or virtual screening can be used to filter massive compound databases to select a smaller, more promising subset of candidates for experimental testing. acs.orgnih.gov This hybrid approach combines the power of in silico prediction with experimental validation, saving time and resources. nih.gov

Potential for Material Science or Biosensing Applications

The unique chemical structure of this compound, featuring a rigid heterocyclic core with versatile functional groups (nitrile and carboxylic acid), makes it an intriguing candidate for applications beyond medicine.

Biosensor Development: There is growing interest in developing biosensors for detecting biologically relevant molecules. Recently, a transcription factor-based biosensor was designed and characterized for the detection of indole derivatives. nih.gov The broad specificity of such biosensors makes them promising targets for protein engineering to create highly selective sensors for specific molecules like this compound, which could be relevant for monitoring gut microbiome health or other biological processes. nih.gov

Functional Materials: Indole derivatives are being explored in materials chemistry. rsc.org The nitrile and carboxylic acid moieties of this compound can act as functional handles for polymerization or for grafting the molecule onto surfaces to create new functional materials. These materials could have applications in organic electronics or as specialized coatings.

Amyloid Research: The formation of amyloid protein aggregates is linked to serious diseases. rsc.org Indole compounds can interact with these structures, and new techniques are being developed to sense the amyloidosis process. The unique structure of this cyano-indole derivative could be explored for its potential to either modulate or detect amyloid formation. rsc.org

Q & A

Q. What spectroscopic techniques are commonly used to characterize 2-(4-Cyano-1H-indol-3-yl)acetic acid, and how do they validate its structural integrity?

  • Answer : The compound is typically characterized using FT-IR , FT-Raman , and NMR spectroscopy . FT-IR identifies functional groups (e.g., cyano, carboxylic acid) via characteristic vibrational modes (e.g., C≡N stretch at ~2200–2250 cm⁻¹, COOH stretch at ~2500–3300 cm⁻¹). NMR (¹H and ¹³C) confirms proton environments and carbon frameworks, such as indole ring protons (δ 6.5–8.0 ppm) and acetic acid protons (δ 3.0–4.0 ppm). Single-crystal X-ray diffraction provides definitive structural validation by resolving bond lengths, angles, and crystal packing, as demonstrated for related indole derivatives .

Q. What are standard synthetic routes for preparing this compound and its derivatives?

  • Answer : A common method involves refluxing 3-formyl-indole precursors with cyanoacetic acid derivatives in acetic acid with sodium acetate as a catalyst. For example, condensation reactions under reflux (2–5 hours) yield crystalline products, followed by recrystallization from acetic acid or DMF mixtures. This approach is adapted from protocols used for synthesizing structurally similar indole-acetic acid derivatives .

Q. How can researchers optimize purification methods for this compound?

  • Answer : Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from polar solvents like acetic acid. For impurities with similar polarity, HPLC with a C18 column and acetonitrile/water gradient is recommended. Monitoring via TLC or LC-MS ensures purity >95% .

Advanced Research Questions

Q. How does the cyano substituent at the 4-position of the indole ring influence the compound’s electronic properties and reactivity?

  • Answer : The electron-withdrawing cyano group increases the indole ring’s electrophilicity, stabilizing intermediates in nucleophilic substitution or cycloaddition reactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal reduced electron density at the 3-position acetic acid moiety, enhancing hydrogen-bonding interactions. This electronic perturbation can be quantified via molecular electrostatic potential (MESP) maps and Natural Bond Orbital (NBO) analysis .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies) be resolved?

  • Answer : Discrepancies often arise from solvent effects or crystal packing forces in experimental data. To resolve these:
  • Compare theoretical gas-phase calculations with solid-state experimental results (e.g., X-ray crystallography).
  • Apply scaling factors (e.g., 0.9613 for B3LYP/6-31G*) to adjust computed vibrational frequencies.
  • Use polarizable continuum models (PCM) in DFT to simulate solvent interactions .

Q. What experimental designs are suitable for evaluating the pharmacological potential of this compound?

  • Answer :
  • Receptor binding assays : Screen for activity against prostaglandin D2 (DP) receptors, adapting protocols from studies on indole-based antagonists (e.g., competitive radioligand binding with [³H]-PGD₂) .
  • Cellular assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) using Gram-positive/negative bacterial strains.
  • ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and biliary excretion risk via rat bile duct cannulation studies to optimize pharmacokinetics .

Q. How can researchers modify the indole or acetic acid moieties to enhance biological activity or solubility?

  • Answer :
  • Indole modifications : Introduce electron-donating groups (e.g., methoxy at the 5-position) to modulate receptor affinity.
  • Acetic acid derivatives : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability.
  • Prodrug strategies : Esterify the carboxylic acid to enhance oral bioavailability, with hydrolysis in vivo restoring activity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the cyano group.
  • Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Computational modeling : Validate DFT-optimized geometries against crystallographic data to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.